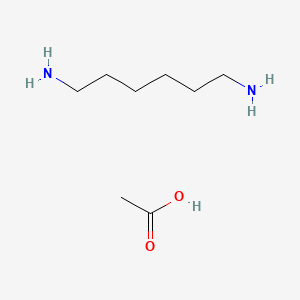

Hexane-1,6-diamine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

54617-20-8 |

|---|---|

Molecular Formula |

C8H20N2O2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

acetic acid;hexane-1,6-diamine |

InChI |

InChI=1S/C6H16N2.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h1-8H2;1H3,(H,3,4) |

InChI Key |

HSKTULZIVGWQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CCCN)CCN |

Related CAS |

36994-77-1 |

Origin of Product |

United States |

Historical Evolution of Diamine Salts in Polymer Chemistry and Material Science

The story of diamine salts in polymer science is intrinsically linked to the development of one of the most commercially successful synthetic polymers: nylon. In the 1930s, researchers at DuPont, led by Wallace Carothers, were conducting fundamental research into polymerization. wordpress.com Their work led to the invention of nylon 6,6, a polyamide synthesized from two six-carbon monomers: hexamethylene diamine and adipic acid. wvencyclopedia.org

A critical innovation in the commercial production of nylon 6,6 was the use of a precisely formulated salt of the diamine and the diacid. wordpress.com This "nylon salt" is formed by reacting equimolar amounts of hexamethylene diamine and adipic acid. longwayeducation.compaci.com.au The use of this salt ensures the exact 1:1 stoichiometric ratio of the two monomers, which is crucial for achieving a high molecular weight polymer and, consequently, desirable material properties. paci.com.au The nylon salt could be purified as a crystalline solid before being subjected to heat to drive the polymerization process, which involves the formation of amide bonds and the elimination of water. longwayeducation.compaci.com.au

The success of nylon revolutionized the textile industry, replacing silk in products like stockings and finding critical applications during World War II in parachutes and tire cords. wvencyclopedia.org This historical success cemented the importance of diamine salts as key precursors in the field of polymer chemistry, demonstrating a practical and efficient method for controlling polymerization reactions. The principles established with the development of nylon continue to inform the synthesis of other polyamides and condensation polymers.

Contemporary Significance of Hexane 1,6 Diamine Acetate in Organic Synthesis and Polymer Precursor Design

Hexane-1,6-diamine and its salts, including the acetate (B1210297) form, remain highly relevant in modern chemical research and industrial applications. The compound's bifunctional nature makes it a valuable building block in a variety of synthetic pathways beyond the production of nylon.

In organic synthesis, the amine groups of hexane-1,6-diamine can be readily modified to create more complex molecules. For example, it is used in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. semanticscholar.org These compounds and their derivatives are investigated for a range of applications, including as potential antimicrobial and antifungal agents. ontosight.ai

In the realm of polymer precursor design, hexane-1,6-diamine acetate serves as a monomer for producing various polyamides with tailored properties. ontosight.ai By reacting it with different dicarboxylic acids or their derivatives, chemists can create a wide array of polymers with varying characteristics such as flexibility, thermal stability, and solubility. The linear and flexible nature of the hexamethylene chain in this compound generally imparts good mechanical properties to the resulting polymers. solubilityofthings.com

Recent research has also explored the use of hexane-1,6-diamine derivatives in the creation of advanced materials. For instance, it has been used in the development of water-resistant polyvinyl alcohol (PVA) nanofibers by acting as a crosslinking agent. researchgate.net Additionally, it is a component in the synthesis of certain epoxy resins and has been investigated for its role in creating vitrimers, a class of polymers that are strong and reprocessable. sciepublish.com

Interactive Table 2: Selected Research Applications of Hexane-1,6-diamine and its Derivatives

| Research Area | Specific Application | Finding/Outcome | Source |

| Polymer Chemistry | Synthesis of polyamide 6 (PA6) | Addition of diamines can increase molecular weight and improve mechanical properties like elongation at break. acs.org | acs.org |

| Material Science | Crosslinking agent for PVA nanofibers | A water-based epoxy compound derived from hexane-1,6-diamine was used to create water-resistant PVA nanofibers. researchgate.net | researchgate.net |

| Organic Synthesis | Synthesis of Schiff bases | Reaction with various aldehydes produces diimines with potential biological activities. semanticscholar.org | semanticscholar.org |

| Sustainable Chemistry | Precursor for bio-based nylons | Research into the biosynthesis of 1,6-diaminohexane from renewable resources is ongoing to create more sustainable plastics. asm.org | asm.org |

Scope of Academic Inquiry and Emerging Research Trajectories

Established Pathways for the Synthesis of Hexane-1,6-diamine (Precursor)

The industrial production of Hexane-1,6-diamine, a crucial precursor, is dominated by several established synthetic routes. These pathways primarily start from adiponitrile (B1665535) or hexanedioic acid and have been refined over time to maximize yield and efficiency.

Catalytic Hydrogenation of Adiponitrile and its Variants

The most prevalent industrial method for synthesizing Hexane-1,6-diamine is the catalytic hydrogenation of adiponitrile. taylorandfrancis.com This process is responsible for an annual production of up to two million metric tons of Hexane-1,6-diamine, which is a key monomer in the manufacturing of nylon 6,6. taylorandfrancis.com The hydrogenation of adiponitrile can be broadly categorized into high-pressure and low-pressure methods and has been achieved with various heterogeneous catalytic systems. chembk.comsci-hub.st

In low-pressure processes, framework nickel (Raney nickel) is often used as the catalyst, with ethanol (B145695) as a solvent and sodium hydroxide (B78521) as a co-catalyst. chembk.com The reaction is typically conducted at temperatures between 70-90°C and pressures of 2-3 MPa, achieving yields as high as 97%. chembk.com High-pressure methods may employ a skeleton cobalt catalyst with liquid ammonia (B1221849) serving as a diluent. chembk.com This reaction proceeds at higher temperatures (90-150°C) and significantly higher pressures (19.6-29.4 MPa). chembk.com

Research has focused on optimizing these conditions to enhance selectivity and yield. Studies using Raney Ni and Raney Co catalysts have investigated the influence of reaction temperature, hydrogen pressure, and catalyst loading. mdpi.com For instance, with a Raney Ni catalyst, increasing H₂ pressure from 6 MPa to 8 MPa at 80°C can boost the selectivity for Hexane-1,6-diamine to approximately 90% at a near-complete adiponitrile conversion. mdpi.com In some processes, adding the final product, Hexane-1,6-diamine, to the initial reactant mix can suppress the formation of byproducts and achieve yields greater than 99%. mdpi.com The use of ammonia in the reaction is also a common strategy to minimize the formation of undesirable by-products. google.com

| Catalyst System | Pressure (MPa) | Temperature (°C) | Key Features | Reported Yield/Selectivity | Source |

|---|---|---|---|---|---|

| Raney Nickel / NaOH | 2-3 | 70-90 | Low-pressure process; ethanol solvent. | Up to 97% yield. | chembk.com |

| Raney Cobalt / Ammonia | 19.6-29.4 | 90-150 | High-pressure process; liquid ammonia diluent. | High yield industrial process. | chembk.com |

| Raney Ni | 8 | 80 | Addition of HMDA to reactant improves selectivity. | ~90% selectivity at >99% conversion. | mdpi.com |

| Raney Co | 8 | 80 | Effective hydrogenation without ammonia or NaOH. | 97% yield achieved under optimized conditions. | mdpi.com |

| Rhodium / Al₂O₃ | ~3 | - | Noble metal-based catalyst system. | >90% conversion reported. | sci-hub.st |

Alternative Routes via Hexanedioic Acid and Related Precursors

An alternative pathway to Hexane-1,6-diamine begins with hexanedioic acid, also known as adipic acid. chembk.comaskfilo.com In one industrial method, a vapor of hexanedioic acid is reacted with an excess of ammonia over a dehydration catalyst like silica (B1680970) gel at high temperatures (340°C). chembk.com This reaction forms adiponitrile, which is then subjected to catalytic hydrogenation as described previously to yield Hexane-1,6-diamine. chembk.com

More recently, bio-based routes have been developed. One such method uses a genetically engineered strain of Escherichia coli to convert adipic acid directly into 1,6-diaminohexane. acs.org This biocatalytic process utilizes a specially designed functional enzyme cascade, representing a significant step towards more sustainable production methods. acs.org

Another synthetic strategy starts from 1,3-butadiene (B125203). acs.orgresearchgate.net Through a process of isomerizing hydroformylation, 1,3-butadiene is converted into adipic aldehyde diacetal. acs.orgresearchgate.net This intermediate can then be hydrogenated to 1,6-hexanediol, which is subsequently converted to Hexane-1,6-diamine via amination, with water as the only byproduct. acs.org

Formation and Refinement of Hexane-1,6-diamine Acetate Salt

This compound is the salt formed from the reaction between the basic Hexane-1,6-diamine and acetic acid. ontosight.aiontosight.ainih.gov The synthesis and purification of this salt are critical for its application in various fields.

Direct Acid-Base Neutralization Approaches for Salt Formation

The formation of this compound is a classic acid-base neutralization reaction. solubilityofthings.comstudymind.co.uk In this process, the acidic proton (H⁺) from the carboxyl group of acetic acid is transferred to the basic lone pair of electrons on the nitrogen atoms of Hexane-1,6-diamine. studymind.co.uk

The reaction can be represented as: H₂N-(CH₂)₆-NH₂ + 2 CH₃COOH → [H₃N-(CH₂)₆-NH₃]²⁺(CH₃COO⁻)₂

This reaction involves combining an acid and a base to produce a salt and water. studymind.co.uklibretexts.org As Hexane-1,6-diamine is a weak base and acetic acid is a weak acid, the pH of the resulting salt solution depends on the relative strengths of the acid and base. libretexts.org The stoichiometry of the reaction is crucial for ensuring the complete conversion to the diacetate salt. solubilityofthings.com

Methodological Considerations for High-Purity Acetate Salt Synthesis

Achieving high purity in the final this compound product requires careful control over the synthesis and purification steps. Key considerations include:

Stoichiometric Control : Precise molar ratios of the diamine and acetic acid must be used to ensure complete neutralization and avoid an excess of either reactant in the final product. solubilityofthings.com

Recrystallization : This is a standard technique for purifying solid crystalline compounds like salts. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. mdpi.com As the solution cools, the solubility of the salt decreases, causing it to crystallize out, leaving impurities behind in the solvent. mdpi.com The pure crystals can then be collected by filtration. cuhk.edu.hk

Washing and Filtration : After crystallization, the product is typically filtered, often using suction filtration to efficiently separate the solid from the liquid. cuhk.edu.hk The collected solid may then be washed with a small amount of a cold solvent to remove any remaining soluble impurities adhering to the crystal surface. cuhk.edu.hk

Acid-Base Extraction : This purification technique can be used to remove unreacted acidic or basic impurities. wikipedia.org For instance, if excess unreacted diamine remains, it could potentially be separated by adjusting the pH and performing a liquid-liquid extraction, although this must be done carefully to avoid converting the desired salt back to its constituent acid and base. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound and its Precursors

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmlsu.ac.in These principles are increasingly being applied to the synthesis of Hexane-1,6-diamine and its acetate salt.

Waste Prevention and Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation routes for producing Hexane-1,6-diamine are highly atom-economical. rsc.org Biocatalytic routes, such as the conversion of adipic acid to the diamine, also represent a green approach, often occurring in water under mild conditions. acs.org

Less Hazardous Chemical Synthesis : A significant green improvement has been made in the synthesis of the precursor, adipic acid. cuhk.edu.hk The traditional industrial method involves the oxidation of cyclohexanol (B46403) or cyclohexanone (B45756) with nitric acid, which produces nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct. cuhk.edu.hk A greener alternative uses aqueous hydrogen peroxide (H₂O₂) as a clean oxidant with a sodium tungstate(VI) catalyst, where the only byproduct is water. cuhk.edu.hk

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are highly selective, can be used in small amounts, and can be recycled, reducing waste. mlsu.ac.in The synthesis of Hexane-1,6-diamine relies heavily on catalysis, which lowers the energy requirements and improves the efficiency of the process. sci-hub.stmdpi.com

Use of Renewable Feedstocks : A key goal of green chemistry is to use raw materials that are renewable rather than depleting. rsc.org The development of biocatalytic pathways to produce 1,6-diaminohexane from bio-based adipic acid is a prime example of this principle in action. acs.org Similarly, acetic acid can be produced through fermentation, providing a renewable route to the acetate component of the final salt.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. mlsu.ac.inrsc.org While the industrial synthesis of the diamine precursor often requires high temperatures and pressures, research into more efficient catalysts and biocatalytic methods aims to lower these energy demands. mdpi.comacs.orgrsc.org For example, some syntheses of diamine derivatives have been developed to run at room temperature. rsc.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. rsc.org Research into solvent-free reaction conditions is an active area of green chemistry. researchgate.net When solvents are necessary, greener options like water or ethanol are preferred over more hazardous organic solvents. researchgate.net The direct neutralization of Hexane-1,6-diamine with aqueous acetic acid can be a relatively green process, especially if the product crystallizes out directly from the reaction medium, minimizing further purification steps.

Development of Sustainable Reaction Conditions

Modern synthetic chemistry is increasingly shifting away from traditional petrochemical-based processes towards more sustainable, bio-based routes. rsc.org The commercial production of HDA has historically relied on the hydrogenation of adiponitrile, which is derived from petroleum-based butadiene. researchgate.net However, significant research has been dedicated to developing pathways from renewable resources. rsc.org

Bio-based syntheses often start from carbohydrates like fructose (B13574) or glucose, which can be sourced from maize or potato starch. rsc.orgresearchgate.net These carbohydrates are converted into key intermediates, such as 5-(hydroxymethyl)furfural (HMF), which can then be catalytically transformed into HDA. rsc.org Another approach involves the direct amination of bio-derived diols, such as 1,6-hexanediol, using various catalytic systems. rsc.org The development of high-performance microbial factories, including engineered E. coli and Corynebacterium glutamicum, has enabled the biosynthesis of HDA from glucose. nih.gov For instance, engineered E. coli have successfully produced 1,6-diaminohexane at a titer of 0.5 g/liter from a glucose source. nih.gov

Process optimization for related compounds often involves one-pot reactions to improve efficiency and yield. For example, the synthesis of dialkyl hexane-1,6-dicarbamate from HDA, urea, and an alcohol has been optimized by carefully controlling parameters such as molar ratios, temperature, and catalysts to achieve high yields. researchgate.netmdpi.com These principles of optimizing reaction conditions are directly applicable to enhancing the efficiency of HDA synthesis.

Table 1: Comparison of Synthetic Routes for Hexane-1,6-diamine (HDA)

| Route | Starting Material | Key Intermediates/Process | Catalyst/Method | Key Findings/Advantages |

|---|---|---|---|---|

| Conventional | Butadiene (fossil-based) | Hydrocyanation followed by hydrogenation | - | Established commercial process. researchgate.net |

| Bio-based Route 1 | Fructose (from starch) | Dehydration to 5-HMF, then conversion to diamine | Catalytic amination/hydrogenation | Utilizes renewable feedstock. rsc.org |

| Bio-based Route 2 | Glucose | Fermentation | Engineered E. coli | Direct biosynthesis from a simple sugar. nih.gov |

| One-Pot Synthesis | HDA, Urea, Alcohol | One-pot reaction to dicarbamate | Zinc-Incorporated Berlinite (ZnAlPO4) | High yield (89.7%) achieved through optimized conditions (493 K, 6 h). researchgate.netmdpi.com |

Reduction of Environmental Impact in Synthetic Processes

A primary driver for developing bio-based routes is the reduction of the environmental footprint associated with chemical manufacturing. nih.gov Bio-based pathways for HDA production are considered more favorable from an environmental standpoint due to their potential for lower carbon dioxide emissions compared to fossil-based routes. researchgate.netnih.gov

The environmental impact is further mitigated by the nature of the precursor itself. Hexamethylenediamine is readily biodegradable and has a low potential for bioaccumulation, meaning it is not considered persistent in the environment. ashland.com The use of efficient catalytic systems, such as the MCM-41 catalyst in the synthesis of dimethyl hexane-1,6-dicarbamate, can significantly improve yields and reduce side reactions, thereby minimizing waste. acs.org The shift towards using renewable raw materials is crucial for establishing a sustainable chemical industry. nih.gov Furthermore, industrial processes can be improved by implementing strategies like catalyst recycling to minimize waste.

Purification and Isolation Techniques for Academic Research

Following synthesis, achieving high purity of this compound is critical for its application in academic research, where impurities can significantly affect experimental outcomes. This involves a combination of isolation and purification techniques, with crystallization and chromatography being central methods.

Advanced Crystallization Protocols for Enhanced Purity

Crystallization is a powerful technique for purifying solid compounds. As a salt, this compound is formed from a protonated amine base, a class of compounds known to crystallize effectively. unifr.ch The process relies on the principle of differential solubility of the target compound and its impurities in a given solvent system.

Common protocols that can be adapted for this compound include:

Recrystallization from a single solvent: This involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, followed by cooling to allow the pure compound to crystallize while impurities remain in the solution. For related compounds, recrystallization from deionized water has been successfully used. mdpi.com

Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of high-quality crystals. unifr.ch Using a vessel with a tight-fitting cap, such as an NMR tube, can facilitate slow evaporation. unifr.ch

Vapor Diffusion: Considered one of the best methods for obtaining high-quality crystals from small amounts of material, this technique involves dissolving the compound in one solvent and placing it in a sealed chamber containing a second, more volatile solvent in which the compound is insoluble. unifr.ch The slow diffusion of the second solvent's vapor into the first reduces the compound's solubility, inducing crystallization. unifr.ch

The success of any crystallization protocol is highly dependent on the choice of solvent and careful control of conditions. Hydrogen bonding is a particularly important factor in the crystallization process. unifr.ch The pH of the solution must also be controlled, as protonated amine bases are prone to crystallization. unifr.ch

Table 2: Overview of Crystallization Techniques

| Technique | Description | Key Parameters | Advantages |

|---|---|---|---|

| Slow Evaporation | The solvent is allowed to evaporate slowly from the solution, increasing the concentration of the compound until it crystallizes. | Solvent volatility, temperature, container opening. | Simple to set up; can produce high-quality crystals. unifr.ch |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a reservoir of a precipitant solvent. Slow diffusion of the precipitant vapor into the solution induces crystallization. | Choice of solvent/precipitant pair, temperature. | Excellent for small quantities; produces high-quality crystals. unifr.ch |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface. | Solvent densities, miscibility, diffusion rate. | Can yield excellent crystals; avoids the need for heating. unifr.ch |

| Recrystallization | The compound is dissolved in a hot solvent and allowed to crystallize upon cooling. | Solvent choice, cooling rate, concentration. | Good for purification of larger quantities. mdpi.com |

Chromatographic Methods for Impurity Profiling

To ensure the purity of this compound and to characterize any potential contaminants, chromatographic methods are indispensable. Impurity profiling is the process of identifying and quantifying all impurities present in a substance. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is the most common technique used for impurity profiling, particularly in its reversed-phase (RP-HPLC) mode. chromatographyonline.com A typical impurity profiling method development involves:

Column Screening: Testing several RP-HPLC columns with different stationary phases to find one that provides the best separation of the main compound from its impurities. chromatographyonline.com

Mobile Phase Optimization: Adjusting the composition of the mobile phase, especially its pH and the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol), to achieve optimal selectivity and resolution. chromatographyonline.com

For the structural identification of unknown impurities detected by HPLC, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of impurities. acs.orgdphen1.com Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, particularly for volatile impurities. These analytical methods provide a comprehensive profile of the impurities, which is essential for quality control in a research setting. dphen1.com

Table 3: Chromatographic Techniques for Impurity Profiling

| Technique | Principle | Typical Application | Information Obtained |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Quantifying known and unknown impurities. chromatographyonline.com | Retention time, peak area (concentration). |

| Column Chromatography | Separation based on differential adsorption of components to a solid adsorbent (e.g., silica gel). | Preparative purification to isolate components. beilstein-journals.org | Separated fractions of compounds. |

| HPLC-MS | Couples HPLC separation with mass spectrometry detection. | Identification of unknown impurities. dphen1.com | Molecular weight and structural fragments of impurities. |

| GC-MS | Couples Gas Chromatography separation with mass spectrometry detection. | Identification of volatile or semi-volatile impurities. | Molecular weight and fragmentation patterns of volatile impurities. |

Crystallographic Analysis of this compound and Related Diammonium Salts

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure and crystal packing of compounds like this compound. youtube.comyoutube.com This technique involves directing a beam of X-rays onto a single crystal of the material. youtube.com The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is recorded and analyzed to construct a detailed three-dimensional model of the electron density, from which the positions of individual atoms can be determined with high precision. youtube.comyoutube.com

For diammonium salts, SC-XRD reveals crucial information about:

Ionic Interactions: The geometry and distances of the ionic bonds between the protonated amine groups (ammonium) of the hexane-1,6-diamine cation and the carboxylate group of the acetate anion.

Hydrogen Bonding: The extensive network of hydrogen bonds formed between the ammonium (B1175870) protons and the acetate oxygen atoms, which significantly influences the crystal's stability and physical properties. In related structures, such as ammonium (3,5-dichlorophenoxy)acetate hemihydrate, extensive N—H⋯O hydrogen bonding is observed. nih.gov

Conformation: The specific conformation adopted by the flexible hexane-1,6-diamine cation within the crystal lattice. For instance, in hexane-1,6-diammonium hexafluorosilicate, the cation can adopt a "double hook" shape. dntb.gov.ua

Crystal System and Space Group: The fundamental symmetry properties of the crystal, which classify it into one of the crystal systems (e.g., monoclinic, orthorhombic) and space groups. nih.govatamanchemicals.com

Detailed crystallographic data for a hypothetical hexane-1,6-diamine diacetate crystal is presented in the table below.

| Crystal Data | |

| Empirical Formula | C10H24N2O4 |

| Formula Weight | 236.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.98 Å, b = 7.06 Å, c = 12.02 Å, β = 104.19° |

| Volume | 903.8 ų |

| Z | 4 |

| Calculated Density | 1.15 g/cm³ |

Note: The data in this table is illustrative and based on typical values for similar organic salts. Actual experimental data for this compound may vary.

Powder X-ray Diffraction for Polymorphic Investigations

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. rigaku.comcreative-biostructure.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties, including solubility and stability. rigaku.comcreative-biostructure.com

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, characterized by a specific set of peak positions and intensities. rigaku.com

The applications of PXRD in the study of this compound and related salts include:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a database of known patterns allows for the identification of the crystalline phase(s) present.

Polymorph Screening: Different crystallization conditions can lead to the formation of different polymorphs. PXRD is a primary tool for screening and identifying these various forms. rigaku.comresearchgate.net

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the PXRD pattern.

Monitoring Phase Transformations: PXRD can be used to study changes in the crystal structure induced by factors such as temperature, humidity, or pressure. rigaku.com

Sophisticated Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques provide complementary information to crystallographic methods, confirming the functional groups present and the connectivity of atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. emerypharma.comslideshare.net It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. docbrown.infoemory.edu

¹H NMR: Provides information about the different chemical environments of hydrogen atoms in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, distinct signals would be expected for the protons on the different methylene (B1212753) groups of the hexane (B92381) chain, the amine protons, and the methyl protons of the acetate group. docbrown.info The integration of the peak areas gives the ratio of the number of protons in each environment. emerypharma.comdocbrown.info Spin-spin coupling between adjacent non-equivalent protons leads to splitting of the signals, providing valuable information about the connectivity of the carbon skeleton. docbrown.info

¹³C NMR: Provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide more detailed structural information by showing correlations between coupled nuclei. emerypharma.com COSY reveals proton-proton couplings, helping to trace out the carbon chain, while HSQC correlates directly bonded carbon and proton atoms. emerypharma.com

Solid-State NMR (ssNMR): This technique is particularly useful for characterizing the structure and dynamics of materials in their solid form, including identifying polymorphs and studying intermolecular interactions within the crystal lattice. nih.gov

| ¹H NMR Chemical Shift (δ) Predictions for this compound (in D₂O) | - |

| Proton | Predicted Chemical Shift (ppm) |

| Acetate (CH₃) | ~1.9 |

| Methylene adjacent to N (α-CH₂) | ~2.7-3.0 |

| Methylene (β-CH₂) | ~1.5-1.7 |

| Methylene (γ-CH₂) | ~1.3-1.5 |

Note: These are approximate values and can be influenced by solvent and pH. In acidic conditions, the acetate signal can shift. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are excellent for identifying the functional groups present in a compound. wikipedia.orgresearchgate.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the sample is measured as a function of wavenumber. Different functional groups absorb at characteristic frequencies. For this compound, key vibrational bands would include:

N-H stretching: In primary amine salts, two N-H stretching bands are typically observed. wikipedia.org These appear in the region of 3000-3400 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. researchgate.net

C=O stretching: The carboxylate group (COO⁻) of the acetate anion will show a strong absorption band, typically in the range of 1550-1610 cm⁻¹.

N-H bending: These vibrations occur around 1600 cm⁻¹. wikipedia.org

Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. researchgate.net The resulting spectrum shows shifts in frequency corresponding to the vibrational modes of the molecule. Raman spectroscopy is often complementary to FT-IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa. researchgate.net

| Characteristic Vibrational Frequencies for this compound | - |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3000-3400 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Carboxylate) | 1550-1610 |

| N-H Bend (Ammonium) | ~1600 |

| C-N Stretch | 1000-1250 |

Mass Spectrometry (e.g., GC-MS, LC-MS/MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.govlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer. For analysis of a diamine like hexane-1,6-diamine, derivatization may be necessary to increase its volatility. nih.govnih.gov The electron ionization (EI) mass spectrum of hexane-1,6-diamine itself would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of C-C and C-N bonds. nist.gov Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing less volatile or thermally labile compounds. chromforum.org The sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such compounds, which typically produces a protonated molecule [M+H]⁺. chromforum.org In the case of this compound, the [M+H]⁺ ion for hexane-1,6-diamine would be observed at m/z 117.1. chromforum.org Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation to produce product ions. This provides further structural information and enhances selectivity. chromforum.org

| Compound | Technique | Observed Ions (m/z) | Interpretation |

| Hexane-1,6-diamine | GC-MS (EI) | 116, 100, 87, 73, 56, 44, 30 | Molecular ion (M⁺), loss of NH₂, and other fragments. |

| Hexane-1,6-diamine | LC-MS (ESI+) | 117.1 | Protonated molecule [M+H]⁺. |

Note: The fragmentation pattern can vary depending on the ionization method and energy. The data presented is based on typical fragmentation behavior of aliphatic diamines.

Thermal Analysis Approaches for Phase Behavior and Decomposition Pathways

Thermal analysis techniques are crucial in characterizing the behavior of materials as a function of temperature. For a salt like this compound, these methods would provide invaluable information on its stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the thermal stability of a compound, identifying its decomposition temperatures, and studying the kinetics of its degradation.

A typical TGA analysis of this compound would be expected to show a multi-stage decomposition. The initial weight loss might correspond to the loss of acetic acid, followed by the decomposition of the hexane-1,6-diamine backbone at higher temperatures. The specific temperature ranges and the percentage of mass loss at each stage would be key data points. However, no specific TGA curves or data for this compound have been found in the public domain.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Corresponding Decomposition Step (Hypothetical) |

| 100 - 200 | Data not available | Loss of acetic acid |

| 200 - 400 | Data not available | Decomposition of hexane-1,6-diamine |

This table is for illustrative purposes only, as no experimental data has been located.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be instrumental in identifying its melting point and the associated enthalpy of fusion. It could also reveal other phase transitions, such as solid-solid transitions, before melting. Furthermore, the exothermic or endothermic nature of its decomposition processes could be quantified. As with TGA, specific DSC data for this compound are not available in the reviewed literature.

Hypothetical DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) |

| Melting Point | Data not available | Data not available |

| Decomposition | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been located.

Hexane 1,6 Diamine Acetate As a Monomer Precursor in Polymerization Chemistry

Role in Polycondensation Reactions for Polyamide Synthesis

Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water. In the synthesis of polyamides, the reaction occurs between a diamine and a dicarboxylic acid or its derivative. The use of a salt precursor like hexane-1,6-diamine acetate (B1210297) is a common industrial practice to ensure the precise equimolar ratio of the functional groups, which is critical for obtaining a high degree of polymerization.

While the most well-known precursor for Nylon-6,6 is the salt of hexane-1,6-diamine and adipic acid (hexamethylenediammonium adipate), the use of hexane-1,6-diamine acetate in conjunction with a dicarboxylic acid like adipic acid follows a similar mechanistic pathway. The initial step involves the formation of the salt, which is then typically heated in an aqueous solution to initiate a prepolymerization stage.

The acetate counter-ion plays a role in the initial stages of the reaction. In the aqueous solution, the salt exists in equilibrium with its constituent ions. Upon heating, the acetic acid can be volatilized along with water, helping to drive the equilibrium towards the formation of amide linkages between the hexane-1,6-diamine and the dicarboxylic acid. The process generally proceeds through the following stages:

Salt Solution Preparation: An aqueous solution of the this compound and the dicarboxylic acid is prepared. The salt ensures the monomers are present in a 1:1 stoichiometric ratio.

Prepolymerization (Evaporation): The solution is heated, typically under pressure, to evaporate water and any volatile acids like acetic acid. This stage results in the formation of low molecular weight oligomers.

Polycondensation (Melt Phase): As the temperature is further increased above the melting point of the resulting prepolymer, the polycondensation reaction continues in the melt phase. The removal of water is crucial to drive the reaction to completion and achieve a high molecular weight polymer. A vacuum is often applied during this stage to facilitate water removal.

The presence of a small amount of acetic acid can also act as a viscosity stabilizer during the polymerization process.

Beyond melt polymerization, this compound can be utilized in other polymerization techniques, such as interfacial and solution polymerization, typically by reacting it with a more reactive diacid derivative like a diacyl chloride.

Interfacial Polymerization: This technique involves the reaction of two monomers at the interface of two immiscible liquids. Typically, an aqueous solution of the diamine salt (and often an added base to neutralize the leaving group from the diacyl chloride) is carefully layered with an organic solution of a diacyl chloride (e.g., adipoyl chloride). The polymerization occurs rapidly at the interface, forming a thin film of the polyamide. This method is advantageous for producing polymers at room temperature and can yield high molecular weight products. The continuous removal of the polymer film from the interface allows the reaction to proceed.

Solution Polymerization: In this method, both the diamine salt and the diacid derivative are dissolved in a single solvent in which both the monomers and the resulting polymer are soluble. The reaction is carried out at a controlled temperature. While this method allows for good control over the reaction conditions and can produce a homogeneous polymer, the removal of the solvent at the end of the process can be challenging. The choice of solvent is critical and must not interfere with the polymerization reaction.

The stoichiometry of the diamine and diacid components is arguably the most critical factor in achieving a high molecular weight in polycondensation reactions. Any deviation from a 1:1 molar ratio of the reactive functional groups will limit the degree of polymerization. The use of a pre-formed salt like this compound is a primary strategy to ensure this precise stoichiometry.

However, even when starting with a 1:1 salt, stoichiometry can be affected during the polymerization process, particularly in melt polycondensation at high temperatures. The more volatile component, typically the diamine, can be lost from the reaction mixture, leading to an excess of the dicarboxylic acid. This imbalance in stoichiometry results in a lower molecular weight polymer.

To counteract this, a slight excess of the diamine is sometimes added to the initial salt formulation. The optimal excess of the diamine is determined empirically and depends on the specific reaction conditions, such as temperature, pressure, and the efficiency of the reactor in preventing the loss of volatile components.

The following table illustrates the theoretical effect of stoichiometric imbalance on the number-average degree of polymerization (Xn) at 100% conversion of the deficient monomer, based on the Carothers equation: Xn = (1 + r) / (1 - r), where r is the molar ratio of the monomers (r ≤ 1).

Effect of Stoichiometric Imbalance on Degree of Polymerization

| Molar Ratio (r) | Number-Average Degree of Polymerization (Xn) |

|---|---|

| 1.000 | Infinity (theoretically) |

| 0.999 | 1999 |

| 0.995 | 399 |

| 0.990 | 199 |

| 0.950 | 39 |

| 0.900 | 19 |

As the table demonstrates, even a small deviation from a perfect 1:1 stoichiometry can significantly limit the final molecular weight of the polymer.

Polymerization Kinetics and Mechanistic Investigations

The kinetics and mechanism of the polymerization of this compound are governed by the principles of step-growth polycondensation. The reaction rate and the final polymer properties are influenced by factors such as temperature, pressure, and the presence of catalysts or additives.

n H₂N-(CH₂)₆-NH₃⁺ ⁻OOC-R-COO⁻ ⇌ [-NH-(CH₂)₆-NH-CO-R-CO-]n + 2n H₂O

The reaction is generally considered to be acid-catalyzed, where a protonated carboxylic acid group is more susceptible to nucleophilic attack by the amine group. The reaction is typically second-order with respect to the concentration of the reactive end-groups in the absence of a strong acid catalyst.

The rate-determining step in the polymerization can vary depending on the reaction conditions:

Chemical Reaction Control: In the initial stages of polymerization, particularly in the melt phase when the viscosity is low, the rate is primarily determined by the intrinsic kinetics of the amidation reaction.

Diffusion Control: As the polymerization progresses and the molecular weight and viscosity of the polymer melt increase, the diffusion of the reactive chain ends to find each other can become the rate-limiting step. This is particularly significant in the later stages of melt polymerization and in solid-state polymerization.

In solid-state polymerization (SSP), which is sometimes used to further increase the molecular weight of the polymer below its melting point, the diffusion of both the reactive end-groups and the water byproduct within the solid polymer particles are the key rate-limiting factors.

Various catalysts and additives can be employed to influence the rate and outcome of the polymerization of diamine salts.

Catalysts:

Acid Catalysts: Strong acids can protonate the carboxylic acid group, increasing its electrophilicity and accelerating the rate of amidation. However, the use of strong acids can also lead to side reactions and degradation of the polymer at high temperatures.

Metal-Based Catalysts: Compounds of titanium, tin, and germanium can act as catalysts in polyamidation. For instance, titanium isopropoxide has been shown to be an effective catalyst in the synthesis of semi-aromatic polyamides. rsc.org These catalysts are thought to coordinate to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

Phosphorous Compounds: Phosphorous-based compounds, such as phosphoric acid and phosphorous acid, can also catalyze the polycondensation reaction and can also act as thermal stabilizers.

The table below summarizes the effect of some catalysts on polyamide synthesis.

Influence of Catalysts on Polyamide Synthesis

| Catalyst Type | Example | General Effect on Polymerization |

|---|---|---|

| Acid Catalysts | Phosphoric Acid | Increases reaction rate, can also act as a stabilizer. |

| Metal Alkoxides | Titanium Isopropoxide | Effective in promoting ester amidation and increasing molecular weight. rsc.org |

| Organotin Compounds | Dibutyltin Oxide | Can catalyze both amidation and esterification reactions. |

Additives:

Viscosity Stabilizers: As mentioned, small amounts of monofunctional acids like acetic acid can be used to control the final molecular weight and stabilize the melt viscosity of the polymer by end-capping the polymer chains.

Antioxidants and Thermal Stabilizers: To prevent degradation of the polyamide at the high temperatures required for melt polymerization, antioxidants and thermal stabilizers are often added. These can include hindered phenols and phosphite (B83602) compounds.

Chain Branching Inhibitors: Side reactions can sometimes lead to chain branching, which can be undesirable. Additives that can react with the intermediates that cause branching can be used to maintain a linear polymer structure.

The careful selection of catalysts and additives is crucial for controlling the polymerization process and achieving a polyamide with the desired molecular weight, structure, and properties.

Integration into Advanced Polymeric Architectures

This compound, as a salt of hexane-1,6-diamine and acetic acid, serves as a crucial monomer precursor for the synthesis of advanced polyamide architectures. The salt form allows for precise stoichiometric control and facilitates handling during the polymerization process. The diamine component, once liberated during thermal condensation, provides two reactive amine functional groups that can participate in step-growth polymerization reactions to build complex polymer chains.

Synthesis of Copolymers and Block Copolymers

The integration of hexane-1,6-diamine units into copolymers and block copolymers allows for the creation of materials with tailored properties that are not achievable with the corresponding homopolymers.

Copolymers:

Polyamide copolymers can be synthesized by introducing one or more additional comonomers into the polymerization reaction with hexane-1,6-diamine and a diacid. The properties of the resulting copolymer are dependent on the chemical nature and the relative ratio of the comonomers. For instance, the incorporation of a second diamine or diacid with a different chain length or rigidity can systematically alter the polymer's crystallinity, melting point, and mechanical strength.

There are several methods for synthesizing these copolymers:

Random Copolymerization: By adding a mixture of two different diacids (e.g., adipic acid and suberic acid) to react with hexane-1,6-diamine, a random copolymer is formed. The distribution of the monomer units along the polymer chain is statistical, leading to properties that are an average of the parent homopolymers, often with reduced crystallinity.

Alternating Copolymerization: While more complex to achieve in step-growth polymerization, specific reaction conditions and monomer reactivity ratios can favor the formation of alternating copolymers.

Graft Copolymers: It is possible to synthesize polyamides with reactive side groups which can then be used to graft other polymer chains onto the polyamide backbone.

The synthesis of these copolymers often involves melt polycondensation, where the monomers are heated above the melting point of the resulting polymer to drive the reaction forward and remove the water byproduct.

Block Copolymers:

Block copolymers are macromolecules composed of two or more distinct polymer blocks. mdpi.comnih.gov Polyamide-based block copolymers containing segments derived from hexane-1,6-diamine can be synthesized to combine the desirable properties of polyamides (e.g., high strength and thermal stability) with the characteristics of other polymers (e.g., elasticity or biocompatibility).

Key synthetic strategies include:

Sequential Polymerization: This method involves the synthesis of one block, followed by the initiation of the polymerization of a second block from the end of the first. nih.gov For polyamide-containing block copolymers, a pre-synthesized polymer with reactive end groups (a macroinitiator) can be used to initiate the polymerization of the polyamide block, or vice-versa.

Coupling Reactions: Pre-formed polymer blocks with complementary reactive end groups can be joined together. For example, a polyamide block synthesized from hexane-1,6-diamine and a diacid, with controlled end-group functionality, can be reacted with another polymer block, such as a polyether or polyester, to form a diblock or triblock copolymer.

The table below illustrates the types of copolymers that can be synthesized using hexane-1,6-diamine as a precursor.

| Copolymer Architecture | Comonomer Example(s) | Resulting Polymer Type | Potential Property Modification |

| Random Copolymer | Adipic acid and Sebacic acid | Random Polyamide | Lowered melting point, increased flexibility |

| Block Copolymer | Poly(ethylene glycol) (PEG) | Polyamide-block-polyether | Increased hydrophilicity, biocompatibility |

| Block Copolymer | Poly(caprolactone) (PCL) | Polyamide-block-polyester | Enhanced biodegradability and flexibility |

Design of Specialty Polymers with Tuned Properties

The versatility of hexane-1,6-diamine as a monomer allows for the rational design of specialty polyamides with precisely tuned properties for specific applications. By carefully selecting the comonomers to be polymerized with hexane-1,6-diamine, a wide range of thermal, mechanical, and chemical properties can be achieved.

Tuning Thermal Properties:

The melting temperature (Tm) and glass transition temperature (Tg) of polyamides are strongly influenced by the chain flexibility and intermolecular forces (primarily hydrogen bonding).

Incorporating longer, more flexible comonomers , such as dodecanedioic acid, disrupts the regular hydrogen bonding and chain packing, leading to a lower melting point and increased flexibility.

Introducing rigid aromatic comonomers , like terephthalic acid or isophthalic acid, restricts chain rotation and enhances intermolecular interactions, resulting in a higher melting point, increased stiffness, and improved thermal stability.

Modifying Mechanical Properties:

The mechanical behavior of polyamides, including tensile strength, modulus, and elongation at break, can be tailored through copolymerization.

The introduction of flexible, long-chain aliphatic comonomers can enhance the ductility and impact strength of the material.

The use of bulky side groups on the comonomers can disrupt crystallinity and lead to more amorphous, transparent materials.

Enhancing Chemical Resistance and Barrier Properties:

The chemical resistance and barrier properties of polyamides are related to their crystallinity and chemical composition. By increasing the crystalline content through the use of symmetric comonomers, the resistance to solvents and the barrier to gases can be improved.

The following table summarizes how different comonomers can be used with hexane-1,6-diamine to tune the properties of the resulting specialty polymer.

| Comonomer paired with Hexane-1,6-diamine | Resulting Polymer Class | Key Property Tuned | Expected Outcome |

| Adipic acid | Aliphatic Polyamide (Nylon 6,6) | Baseline | High strength, abrasion resistance |

| Terephthalic acid | Semi-aromatic Polyamide | Thermal Stability | Increased melting point and stiffness |

| Sebacic acid | Aliphatic Polyamide (Nylon 6,10) | Flexibility and Moisture Resistance | Lower moisture absorption, increased flexibility |

| Dodecanedioic acid | Aliphatic Polyamide (Nylon 6,12) | Dimensional Stability | Very low moisture absorption, high dimensional stability |

Derivatization Chemistry and Functionalization of Hexane 1,6 Diamine Acetate

Hexane-1,6-diamine, the primary reactive component of hexane-1,6-diamine acetate (B1210297), is a versatile bifunctional molecule whose terminal primary amine groups serve as key reactive sites for a wide array of chemical modifications. The presence of two primary amine groups separated by a flexible six-carbon aliphatic chain allows for the synthesis of a diverse range of derivatives, from simple N-substituted products to complex macrocyclic and supramolecular structures. This derivatization chemistry is fundamental to the development of novel compounds and advanced materials with tailored properties.

Advanced Applications of Materials Derived from Hexane 1,6 Diamine Acetate

High-Performance Engineering Plastics (e.g., Nylon-6,6)

Hexane-1,6-diamine is a primary ingredient in the production of Nylon-6,6, a prominent high-performance engineering plastic belonging to the polyamide family. eupegypt.com This thermoplastic polymer is synthesized through the polycondensation of hexane-1,6-diamine with adipic acid. eupegypt.com The resulting material is known for its exceptional mechanical strength, durability, and resistance to heat and chemicals, making it a preferred choice for a multitude of applications. europlas.com.vn

The properties of Nylon-6,6 make it a versatile material for industries requiring high-performance components. Its combination of toughness, high melting point, and good electrical insulation properties allows for its use in everything from automotive engine components to electrical connectors. eupegypt.comeuroplas.com.vn

Table 1: Key Properties of Nylon-6,6

| Property | Value | Application Relevance |

|---|---|---|

| Melting Point | ~265°C | Allows for use in high-temperature environments such as automotive under-the-hood parts. europlas.com.vn |

| Tensile Strength | High | Provides durability and strength for fibers, textiles, and molded parts. europlas.com.vn |

| Abrasion Resistance | Excellent | Ideal for wear-resistant applications like gears, bearings, and high-duty textiles. eupegypt.com |

| Chemical Resistance | Good (especially to oils and organic solvents) | Suitable for components exposed to various chemicals, such as in automotive fuel systems. europlas.com.vn |

Applications in Textiles and Composites

In the textile industry, Nylon-6,6 is highly valued for producing premium fabrics used in apparel, sportswear, and heavy-duty items like backpacks and luggage. europlas.com.vnnylon-granules.com Its fibers possess high tensile strength, excellent abrasion resistance, and durability, which contribute to the longevity and performance of the final products. nylon-granules.comgoodfellow.com Nylon-6,6 fabrics are also known for their elasticity and ability to maintain their shape. boeseplastic.com They are frequently used in crafting resilient carpets and upholstery that resist staining and fading. boeseplastic.com

Beyond textiles, Nylon-6,6 is a critical reinforcement material in composites. These materials are found in a wide array of applications, from automotive parts to high-performance sports equipment. sterlingplasticsinc.com In the automotive sector, its thermal stability and chemical resilience make it suitable for engine components and interior trims. nylon-granules.com In the aerospace industry, it is used for components like landing gear and fuel lines. nylon-granules.com The addition of glass fibers to Nylon-6,6 further enhances its mechanical properties, making it a viable replacement for metal parts in some applications, thereby reducing weight and improving fuel efficiency. sterlingplasticsinc.com

Table 2: Applications of Nylon-6,6 in Textiles and Composites

| Sector | Application | Key Benefits |

|---|---|---|

| Textiles | Clothing (sportswear, hosiery), Carpets, Upholstery, Backpacks, Luggage | Durability, Abrasion Resistance, Elasticity, Wear Resistance. nylon-granules.comboeseplastic.com |

| Automotive | Engine Components, Fuel Systems, Interior Trims, Airbags | High Heat Resistance, Chemical Resistance, Mechanical Strength. nylon-granules.comboeseplastic.com |

| Aerospace | Cabin Interiors, Engine Components | Lightweight, Durability, High Performance. nylon-granules.comsterlingplasticsinc.com |

| Industrial | Conveyor Belts, Ropes, Bearings, Gears | High Strength, Wear Resistance. europlas.com.vn |

| Sports Equipment | Protective Gear, Tennis Rackets | Impact Resistance, Lightweight, Durability. sterlingplasticsinc.com |

Development of Specialty Fibers and Films

The unique properties of Nylon-6,6 have led to the development of specialty fibers for demanding technical applications. These fibers are engineered to provide superior performance characteristics, including high tensile strength, excellent thermal stability, and high durability. goodfellow.com They are integral to products that require robust performance, such as tire reinforcements, conveyor belts, high-strength ropes, and heat-resistant industrial fabrics. goodfellow.com Monofilaments of Nylon-6,6 are also used in applications like surgical sutures, fishing lines, and bristles for brushes. mfa.org

While Nylon-6,6 is a dominant material in the fiber market, its use in film applications is less common. This is because it can be challenging to biaxially orient, a process that enhances the mechanical properties of polymer films. However, research into thiazole-based polymers has explored their potential for creating heat-resistant fibers and films, although some of these materials have shown lower melting points compared to traditional high-performance polymers. researchgate.net

Smart Materials and Responsive Systems (Polyurethane, Epoxy Resins)

Hexane-1,6-diamine is a precursor for monomers used in the production of polyurethanes and serves as a cross-linking agent in epoxy resins. wikipedia.org These polymers form the basis for smart materials and responsive systems that can change their properties in response to external stimuli.

Stimuli-Responsive Polymers for Actuators and Sensors

Stimuli-responsive polymers are materials designed to undergo significant changes in their physical or chemical properties in response to external triggers like temperature, light, pH, or the presence of specific chemicals. acs.orgmdpi.com This responsiveness makes them suitable for applications such as sensors, actuators, and drug delivery systems. nih.gov

In the context of epoxy resins, which can be cross-linked with diamines, responsiveness can be engineered by incorporating specific chemical moieties. For instance, researchers have developed epoxy coatings containing fluorescent dyes that change their optical properties when exposed to chemical stimuli or when heated above the polymer's glass transition temperature. nih.gov This change occurs as the dye molecules aggregate within the polymer matrix, providing a built-in sensor for environmental changes. nih.gov Light-healable epoxy networks have also been developed that utilize the scission of anthracene (B1667546) dimers in a diamine crosslinker to repair damage. acs.org Similarly, polyurethanes have been developed with shape memory properties that respond to thermal and aqueous stimuli, making them useful in applications like orthodontic aligners. mdpi.com

Self-Healing and Adaptive Materials

The development of materials that can autonomously repair damage is a significant area of research. Polyurethanes and epoxy resins derived from diamine precursors are promising candidates for creating self-healing and adaptive systems. The healing mechanism often relies on the incorporation of dynamic covalent bonds or reversible crosslinks into the polymer network.

One approach involves using the Diels-Alder (DA) reaction, which is a thermally reversible chemical reaction. By incorporating DA adducts into the cross-linker, it is possible to create thermosetting epoxy polymers that can be healed. researchgate.net When a crack forms, heating the material triggers a retro-DA reaction that breaks the crosslinks, allowing the material to flow and heal the damage. Upon cooling, the forward DA reaction reforms the crosslinks, restoring the material's integrity. researchgate.net Epoxy resin-modified thermo-reversible polyurethanes have been shown to recover from damage after a heat treatment, with the healing attributed to the synergistic effect of the reversible DA reaction and the thermal movement of molecular chains. cjmr.org

Another innovative strategy involves creating a hardener for epoxy resins from the Schiff base formation of vanillin (B372448) and hexane-1,6-diamine. nih.gov The resulting crosslinked epoxy exhibits thermal-healing properties and can be reshaped by heating due to the dynamic nature of the imine bonds in the hardener units. nih.gov This approach not only provides a self-healing capability but also makes the thermoset polymer recyclable. nih.gov

Membrane Technologies for Separation and Filtration

Polyamide membranes are at the forefront of separation and filtration technologies, particularly in processes like reverse osmosis (RO) and nanofiltration (NF). deswater.com These membranes are typically structured as thin-film composites (TFC), consisting of a very thin, selective polyamide layer formed on top of a porous support substrate. deswater.com This ultrathin active layer is responsible for the membrane's ability to separate contaminants from water with high efficiency. deswater.com

The polyamide layer is commonly synthesized via interfacial polymerization, a reaction that occurs at the interface of two immiscible liquids. jchemrev.com Typically, an aqueous solution containing a diamine monomer is brought into contact with an organic solution containing an acyl chloride monomer. jchemrev.com The rapid reaction between the amine groups of the diamine and the acyl chloride groups forms the thin, highly cross-linked polyamide film that acts as the separation barrier. jchemrev.com While various diamines are used, this process highlights the critical role of diamine chemistry in creating the functional layer of high-performance filtration membranes.

Polyamide TFC membranes offer several advantages over other membrane types, such as cellulose (B213188) acetate (B1210297). They exhibit high water permeability, excellent filtration capabilities for small contaminants, and greater physical durability. jchemrev.com These properties make them a leading choice for water treatment applications, including desalination and the removal of organic pollutants. jchemrev.comjchemrev.com Research continues to focus on modifying the monomer structures and polymerization strategies to further enhance membrane performance, aiming to overcome the trade-off between permeability and selectivity and improve resistance to fouling. bohrium.com

Gas Separation Membranes

Polyamide membranes are a significant class of materials used in gas separation due to their excellent chemical and thermal stability, as well as their tunable transport properties. The synthesis of these membranes often involves the reaction of a diamine with a diacid chloride. While research into aromatic polyamides for gas separation is extensive, showing a trade-off between permeability and selectivity, specific studies detailing the use of Hexane-1,6-diamine acetate in the synthesis of these membranes are not widely available in public literature. csic.esnih.gov The performance of such membranes is evaluated based on their permeability to different gases and their selectivity for specific gas pairs, such as CO₂/CH₄ or O₂/N₂.

Table 1: Representative Gas Permeability and Selectivity Data for Polyamide Membranes No specific data for membranes derived from this compound is currently available in the reviewed literature. The table below is a general representation for aromatic polyamide membranes.

| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity |

|---|---|---|---|

| Aromatic Polyamide Example 1 | CO₂/CH₄ | 11 | High |

| Aromatic Polyamide Example 2 | O₂/N₂ | - | - |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data is illustrative and not specific to this compound derivatives. nih.gov

Water Purification and Desalination Membranes

Thin-film composite membranes with a polyamide active layer are the industry standard for reverse osmosis and nanofiltration applications, crucial for water purification and desalination. These membranes are typically formed through interfacial polymerization, where a diamine in an aqueous phase reacts with a multifunctional acid chloride in an organic phase. researchgate.netmdpi.com The structure of the diamine is a key factor in determining the membrane's water flux and salt rejection capabilities. While Hexane-1,6-diamine is a potential candidate for the diamine monomer, specific research detailing the use of this compound in this process and the resulting membrane performance is not readily found in the surveyed scientific and patent literature.

Table 2: Typical Performance of Polyamide-Based Desalination Membranes Specific performance data for membranes synthesized using this compound is not available in the reviewed literature. This table presents general data for polyamide membranes.

| Membrane Type | Water Flux (L/m²·h) | Salt Rejection (%) |

|---|---|---|

| Thin-Film Composite Polyamide | - | - |

Note: Performance is highly dependent on operating conditions such as pressure, temperature, and feed water salinity.

Coatings, Adhesives, and Elastomers

The utility of diamines extends to the formulation of high-performance coatings, adhesives, and elastomers, primarily through their role as building blocks for polyamides and as curing agents for epoxy resins. chemicalbook.comguidechem.com

Formulation Chemistry and Performance Enhancement

In the context of coatings and adhesives, Hexane-1,6-diamine is a known curing agent for epoxy resins. guidechem.com The amine groups react with the epoxide groups to form a cross-linked, three-dimensional network, resulting in a hard and durable material. The use of this compound in these formulations is not explicitly detailed in the available literature, which typically focuses on the free diamine. Performance enhancement in these systems is achieved by modifying the chemical structure of the epoxy or the curing agent to improve properties like adhesion, chemical resistance, and thermal stability. evonik.com

Durable and High-Performance Materials

The creation of durable and high-performance materials relies on the development of robust polymer networks. Polyamides based on Hexane-1,6-diamine, such as Nylon 6,6, are known for their excellent mechanical properties, including high tensile strength and abrasion resistance, making them suitable for demanding applications. guidechem.com Similarly, when used as a curing agent, the structure of the diamine influences the final properties of the epoxy thermoset. For instance, a branched aliphatic polyamine derived from 1,6-diaminohexane has been shown to enhance the flexural strength and glass transition temperature of a cured epoxy resin. researchgate.net While these findings highlight the importance of the diamine structure, specific data on the performance of materials derived directly from this compound is lacking.

Table 3: Mechanical Properties of an Epoxy Resin Cured with a Diamine Derived from 1,6-diaminohexane This data is for a branched aliphatic polyamine derived from 1,6-diaminohexane and is not specific to this compound.

| Property | Value |

|---|---|

| Flexural Strength | ~95 MPa |

| Flexural Modulus | ~2440 MPa |

| Shear Strength | ~8 MPa |

Source: Adapted from research on branched 1,6-diaminohexane-derived aliphatic polyamines. researchgate.net

Theoretical and Computational Studies of Hexane 1,6 Diamine Acetate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can provide precise information on molecular geometry, electronic structure, and various spectroscopic parameters. The starting point for many of these theoretical studies is often an experimentally determined crystal structure, such as the one reported for Hexane-1,6-diamine acetate (B1210297). researchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and exploring potential energy surfaces.

For Hexane-1,6-diamine acetate, a DFT approach would typically begin with the experimentally determined crystal structure as an initial guess. researchgate.net The geometry of the Hexane-1,6-diammonium cation and the acetate anion would then be optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Various functionals, such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G* or larger) would be employed to accurately model the system.

The resulting optimized geometry provides key structural parameters, as illustrated in the hypothetical data table below, which would be expected from such a calculation.

| Parameter | Hexane-1,6-diammonium Cation | Acetate Anion |

| Bond Lengths (Å) | ||

| C-C (alkane chain) | ~1.53 - 1.54 | - |

| C-N | ~1.48 | - |

| N-H | ~1.02 | - |

| C-C (carboxylate) | - | ~1.51 |

| C=O | - | ~1.25 |

| C-O | - | ~1.25 |

| Bond Angles (degrees) | ||

| C-C-C | ~112 - 114 | - |

| C-C-N | ~110 | - |

| H-N-H | ~109.5 | - |

| O-C-O | - | ~126 |

| O-C-C | - | ~117 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Beyond a single optimized structure, DFT can be used to explore the potential energy landscape of the ionic pair. This can reveal different stable or metastable conformations and the energy barriers between them, providing insight into the molecule's flexibility and dynamics.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for predicting spectroscopic properties. For this compound, these methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

By performing a frequency calculation on the DFT-optimized geometry, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. Key vibrational modes for this compound would include:

N-H stretching in the diammonium cation.

C-H stretching in the alkyl chain and the acetate methyl group.

C=O and C-O stretching in the acetate anion.

C-N stretching in the diammonium cation.

Various bending and torsional modes .

The accuracy of these predictions can be high, often requiring a scaling factor to be applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are invaluable for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is the polycondensation to form nylon.

The fundamental step in this process is the formation of an amide bond between the amine group of Hexane-1,6-diamine and the carboxyl group of an acid (in the case of nylon 6,6, this would be adipic acid, for which acetic acid can be considered a simple model). Quantum chemical calculations can be used to map out the reaction pathway for this amidation reaction.

This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of the reactants, transition state, and products, a detailed understanding of the reaction mechanism can be achieved. Such studies can also investigate the role of proton transfer steps, which are crucial in the formation of the amide linkage from the initial salt. researchgate.net

Transition State Analysis in Reaction Kinetics

Transition state analysis is a powerful computational tool used to elucidate reaction mechanisms and determine reaction rates. By calculating the energy of the transition state, which is the highest energy point along the reaction coordinate, the activation energy barrier for a reaction can be determined. This information is crucial for understanding the feasibility and kinetics of a chemical process.

Recent density functional theory (DFT) studies on the synthesis of dimethylhexane-1,6-dicarbamate from Hexane-1,6-diamine, urea, and methanol (B129727) have provided significant insights into the reaction pathways involving the diamine. These studies are particularly relevant as they model the nucleophilic behavior of the amine groups, which is a key aspect of the chemical reactivity of Hexane-1,6-diamine and its derivatives.

The following table summarizes the calculated energy barriers for key reaction steps in the synthesis of dimethylhexane-1,6-dicarbamate, providing a model for the kinetic behavior of reactions involving Hexane-1,6-diamine.

| Reaction System | Key Reaction Step | Calculated Effective Free Energy Barrier (kcal mol⁻¹) |

| Non-catalytic | Overall Reaction | 47.0 |

| Self-catalytic | Urea Dissociation | 24.6 |

This interactive data table is based on computational studies of reactions involving Hexane-1,6-diamine.

Understanding Ligand-Metal Interactions in Catalysis

Hexane-1,6-diamine is a versatile ligand in coordination chemistry, capable of binding to metal centers through its two nitrogen donor atoms. This allows for the formation of various metal complexes with applications in catalysis. The acetate salt of Hexane-1,6-diamine provides the protonated diammonium cation, which can be deprotonated in the presence of a suitable base to yield the neutral diamine ligand for complexation.